(+)-B-Chlorodiisopinocampheylborane

Asymmetric Synthesis Chiral Reduction Fluorinated Ketones

Achieving high enantioselectivity in the reduction of α-perfluoroalkyl and α-halo ketones is a persistent challenge. (+)-DIP-Chloride addresses this with predictable, high-ee stereochemistry not attainable with other pinane-based boranes. • Reduces α-perfluoroalkyl ketones at 89-92% ee; outperforms Alpine-Borane on trifluoromethyl ketones (91% vs. 60% ee). • Enables intermolecular reduction of α-keto esters in 82-≥99% ee, a transformation inaccessible to non-chlorinated analogs. • Available as neat solid (≥98%) or as a 58% hexane solution; shipped under inert gas with cold-chain logistics.

Molecular Formula C20H34BCl
Molecular Weight 320.7 g/mol
Cat. No. B7891103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-B-Chlorodiisopinocampheylborane
Molecular FormulaC20H34BCl
Molecular Weight320.7 g/mol
Structural Identifiers
SMILESB(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl
InChIInChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1
InChIKeyPSEHHVRCDVOTID-NAVXHOJHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-B-Chlorodiisopinocampheylborane Overview


(+)-B-Chlorodiisopinocampheylborane, commonly referred to as (+)-DIP-Chloride, is a pinane-derived, enantiomerically pure chiral chloroborane reagent. It is distinguished by its role as a stoichiometric asymmetric reducing agent, enabling the predictable stereoselective conversion of prochiral ketones into chiral secondary alcohols . Its primary utility lies in scenarios demanding high enantiomeric excess (ee), particularly for α-perfluoroalkyl ketones and α-halo ketones, where its unique electronic environment, provided by the B-Cl bond, dictates selectivity pathways not accessible to many other borane reagents [1]. The compound is a crystalline solid (mp 53-55 °C) that is commercially supplied as a neat solid or in solution, and it serves as a critical intermediate in the synthesis of β-amino alcohols and other chiral pharmaceutical building blocks .

Why Generic Chiral Borane Substitution Fails


A direct substitution of (+)-DIP-Chloride with other chiral boranes—even closely related pinane-based ones—is scientifically unsound due to substantial divergence in substrate scope, stereochemical outcomes, and reaction kinetics. The B-Cl bond in DIP-Chloride is not a passive structural element; it creates a Lewis acidic environment that strongly influences transition-state geometry, particularly with halogenated ketones [1]. Comparative studies reveal that for fluorinated ketones, DIP-Chloride can exhibit superior rate and enantioselectivity compared to Alpine-Borane, and it can even undergo an inversion of stereochemical induction for certain substrates (e.g., monofluoromethyl acetylenic ketones) [2]. Furthermore, DIP-Chloride enables efficient intermolecular reduction of α-keto esters where its non-chlorinated analog, diisopinocampheylborane, is applicable only for intramolecular acid reductions [3]. These divergent behaviors underscore that the choice of reagent is not interchangeable but rather dictates the feasibility and selectivity of the synthetic route.

Quantified Differentiation vs. Key Comparators


Superior Rate and Enantioselectivity for Halo-Ketones

In a direct comparative study of α-fluoromethyl ketones, (+)-DIP-Chloride demonstrates a marked superiority in both rate and enantioselectivity over R-Alpine-Borane. For the reduction of 1,1,1-trifluoro-2-octanone, (+)-DIP-Chloride achieves 91% ee (S) with a rapid reaction rate, whereas R-Alpine-Borane yields only 60% ee (S) [1]. A separate comparative study of aryl and alkyl α-fluoro- and α-chloromethyl ketones corroborates this finding, concluding that DIP-Chloride is superior in terms of both rate and enantioselectivity for both classes of halo-ketones [2].

Asymmetric Synthesis Chiral Reduction Fluorinated Ketones

Stereochemical Inversion in Acetylenic Ketones

A systematic study reveals a critical stereochemical divergence between DIP-Chloride and Alpine-Borane. For the reduction of monofluoromethyl acetylenic ketones, DIP-Chloride exhibits a remarkable inversion in stereoselectivity compared to Alpine-Borane, indicating that the acetylenic moiety, rather than the anticipated monofluoromethyl group, acts as the enantiocontrolling group in the transition state with DIP-Chloride [1]. While DIP-Chloride is ineffective for difluoromethyl and monofluoromethyl acetylenic ketones (low ee), Alpine-Borane reduces them in relatively high ee (78–88% ee) [1].

Acetylenic Ketone Reduction Stereochemical Control Fluorinated Compounds

Intermolecular Reduction of α-Keto Esters

While the non-chlorinated analog diisopinocampheylborane (Ipc2BH) is effective for the intramolecular reduction of keto acids, it fails for the corresponding intermolecular reduction of esters. In contrast, DIP-Chloride is an efficient reagent for the intermolecular reduction of α-keto esters, a transformation that proceeds with high enantioselectivity (α- and γ-keto esters afford hydroxy esters in 82-≥99% ee) even at low temperatures [1]. This capability is unique to the chlorinated borane; β-keto esters do not undergo reduction under the same conditions, highlighting the reagent's specificity [1].

Keto Ester Reduction Intermolecular Reduction Low Temperature Reaction

High Enantioselectivity Across Trifluoromethyl Ketones

DIP-Chloride demonstrates a broad and reliable substrate scope for the reduction of aryl and alkyl perfluorinated ketones, achieving consistently high enantiomeric excess. A systematic study reported that 2,2,2-trifluoroacetophenone is reduced to the corresponding alcohol in 90% ee, and 1,1,1-trifluoroacetone in 89% ee [1]. Notably, 1,1,2,2,2-pentafluoropropiophenone is reduced in 92% ee [1]. This level of performance, particularly for alkyl trifluoromethyl ketones which react faster than their aryl counterparts (e.g., 1,1,1-trifluoroacetone reduced within 4–8 h), underscores the reagent's utility in synthesizing highly fluorinated chiral alcohols with predictable stereochemistry opposite to that of non-fluorinated analogs [1].

Trifluoromethyl Ketones Chiral Alcohol Synthesis Pharmaceutical Intermediates

Asymmetric Reduction to C2-Symmetric Diols

DIP-Chloride enables the efficient asymmetric reduction of diacylaromatic compounds to yield optically pure C2-symmetric aromatic diols. This transformation is achieved with excellent diastereomeric and enantiomeric purity (excellent de and ee) [1]. The ability to install two stereocenters simultaneously with high fidelity is a specialized application where DIP-Chloride has proven exceptionally effective, providing a direct route to valuable chiral diol ligands and building blocks.

C2-Symmetric Diols Diacylaromatic Reduction Ligand Precursors

Application Scenarios


Enantiopure Fluorinated Secondary Alcohols

The consistent ability of (+)-DIP-Chloride to reduce α-perfluoroalkyl ketones with high ee (89-92% for trifluoromethyl ketones [1]), and with superior selectivity over Alpine-Borane for certain substrates like 1,1,1-trifluoro-2-octanone (91% ee vs. 60% ee [2]), positions it as an essential reagent for medicinal chemists. The introduction of a chiral trifluoromethyl alcohol moiety can significantly modulate drug properties such as metabolic stability and target binding. The predictable stereochemistry (often opposite to that of non-fluorinated analogs [1]) allows for rational design of fluorinated drug candidates.

Chiral α-Hydroxy Esters and Lactone Precursors

For process chemists, the unique ability of DIP-Chloride to perform efficient intermolecular reductions of α-keto esters in high enantiomeric excess (82-≥99% ee) at low temperatures is a key differentiator [3]. This transformation, which fails with the non-chlorinated analog diisopinocampheylborane, provides a direct and scalable route to chiral α-hydroxy esters. These intermediates are readily converted into valuable γ- and δ-lactones [3], common structural motifs in bioactive molecules. The reagent's availability as a solid or in solution facilitates its integration into scalable processes.

Chiral Propargylic Alcohols

The stereochemical inversion observed in the reduction of monofluoromethyl acetylenic ketones with DIP-Chloride, compared to Alpine-Borane [4], provides a unique synthetic entry point for specific enantiomeric series of propargylic alcohols. For perfluoroalkyl acetylenic ketones, DIP-Chloride achieves 94-98% ee at -25 °C within 0.25–2 h [4]. This performance profile makes it a strategic choice for synthesizing chiral building blocks used in natural product total synthesis and the construction of complex molecular architectures.

C2-Symmetric Chiral Diols for Asymmetric Catalysis

The ability of DIP-Chloride to reduce diacylaromatic compounds to optically pure C2-symmetric aromatic diols with excellent diastereomeric and enantiomeric purity [5] is a critical application for researchers in asymmetric catalysis. These diols serve as privileged chiral ligands and building blocks for catalysts used in a wide range of enantioselective transformations. The high selectivity achieved in this double reduction simplifies the synthesis and purification of these essential components.

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